Methamidophos

概要

説明

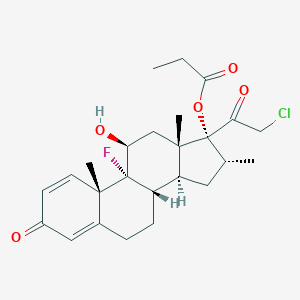

Methamidophos is an organophosphate insecticide known for its high toxicity and effectiveness in pest control. It is commonly used in agriculture to protect crops such as potatoes and rice from insect pests. This compound is the active metabolite of acephate, another widely used organophosphate pesticide .

作用機序

Target of Action

This compound, an organophosphate insecticide, primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system function, particularly in the termination of nerve impulses .

Mode of Action

This compound acts by inhibiting acetylcholinesterase, thereby disrupting the normal functioning of the nervous system . By blocking this enzyme, this compound prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This leads to an accumulation of acetylcholine, causing continuous stimulation of neurons, which can result in symptoms of poisoning .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the degradation of the compound itself. Microorganisms capable of degrading this compound have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis . Enzymes related to this compound biodegradation include phosphotriesterase, paraoxonase 1, and carboxylesterase . These enzymes and microorganisms play a significant role in the degradation of this compound, thereby reducing its environmental impact .

Pharmacokinetics

This compound is rapidly absorbed through the stomach, lungs, and skin in humans, and it is primarily eliminated through urine . It is highly soluble in water, which influences its distribution in the body and the environment .

Result of Action

The molecular and cellular effects of this compound action are primarily related to its neurotoxic effects due to the inhibition of acetylcholinesterase . It can also cause DNA damage at different stages of spermatogenesis and reduce sperm quality in mice . Moreover, this compound increases the generation of oxidative stress in human peripheral blood mononuclear cells .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, its degradation in soil and water is influenced by pH, with breakdown times varying from 6.1 days in sand to 309 days in water at pH 5.0 . Furthermore, physicochemical degradation mechanisms such as photo-Fenton, ultraviolet/titanium dioxide (UV/TiO2) photocatalysis, and ultrasonic ozonation have been explored . These environmental factors play a crucial role in determining the persistence and impact of this compound in the environment .

準備方法

Synthetic Routes and Reaction Conditions: Methamidophos is synthesized through the reaction of dimethyl phosphoramidothioate with methyl iodide. The reaction typically occurs under controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes purification steps to remove any impurities and ensure the final product meets regulatory standards .

化学反応の分析

Types of Reactions: Methamidophos undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products.

Hydrolysis: In aqueous environments, this compound can hydrolyze, leading to the formation of less toxic compounds.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Substitution: Various nucleophiles can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidation products include dimethyl phosphate and other related compounds.

Hydrolysis: Hydrolysis products include dimethyl phosphoramidate and other less toxic derivatives.

科学的研究の応用

Methamidophos has several scientific research applications, including:

Chemistry: Used as a model compound to study organophosphate chemistry and degradation pathways.

Biology: Investigated for its effects on various biological systems, including its neurotoxic effects on insects and non-target organisms.

Medicine: Studied for its potential impacts on human health, particularly its neurotoxic effects and mechanisms of toxicity.

Industry: Utilized in agricultural research to develop more effective and safer pest control methods

類似化合物との比較

Acephate: Methamidophos is the active metabolite of acephate. While both compounds inhibit acetylcholinesterase, this compound is significantly more toxic.

Dimethoate: Another organophosphate insecticide with similar mechanisms of action but different chemical structures and toxicity profiles.

Omethoate: A related organophosphate with comparable uses and effects but distinct chemical properties.

Uniqueness: this compound is unique due to its high toxicity and rapid action against pests. Its effectiveness and the ability to degrade into less harmful products make it a valuable tool in pest control, despite its associated risks .

特性

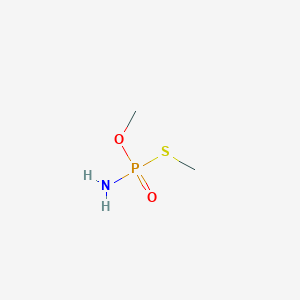

IUPAC Name |

[amino(methylsulfanyl)phosphoryl]oxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVPIKMPCQWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO2PS | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024177 | |

| Record name | Methamidophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methamidophos is a crystalline solid, technical product is off-white with a pungent odor. Used as an insecticide on a number of vegetables and on cotton. (EPA, 1998), Colorless crystals with a mercaptan-like odor; [HSDB] Colorless to white solid with a strong odor of mercaptans; Formulated as technical/manufacturing use liquid and emulsifiable concentrate end-use-product; [Reference #2], COLOURLESS CRYSTALS. | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methamidophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (EPA, 1998), Decomposes on heating without boiling | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in aliphatic chlorinated hydrocarbons, alcohols; slightly soluble in ether., Solubility (g/l) at 20 °C in: isopropanol: >200; dichloromethane: >200; hexane: 0.1-1; toluene: 2-5, Readily sol in n-hexane, dichloromethane, 2-propanol, toluene, Miscible in water, Solubility in water: good | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.31 at 112.1 °F (EPA, 1998) - Denser than water; will sink, 1.27 g/cu cm at 20 °C, Relative density (water = 1): 1.3 | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0003 mmHg at 86 °F (EPA, 1998), 0.000035 [mmHg], 4.7 mPa (3.5X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C: 0.002 | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methamidophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/, The interaction with neural neuropathy target esterase and acetylcholinesterase in vivo of methamidophos, its resolved stereoisomers and five higher O-alkyl homologs has been examined along with the ability of these cmpd to cause organophosphorus induced delayed polyneuropathy in adult hens. For the lower homologs, acetylcholinesterase was more sensitive than neuropathy target esterase and it was impossible to achieve high inhibition of neuropathy target esterase in vivo without both prophylaxis and therapy against acute anticholinesterase effects; for the n-hexyl homolog high inhibition of neuropathy target esterase could be achieved without obvious anticholinesterase effects and spontaneous reactivation of inhibited acetycholinesterase was seen as in vitro. The maximum tolerated dose of L(-) methamidophos or of the ethyl- or isopropyl homologs did not inhibit neuropathy target esterase more than 60%, and surviving birds did not develop organophosphorus induced delayed polyneuropathy. The n-propyl, n-butyl and n-hexyl compounds caused typical organophosphorus induced delayed polyneuropathy at doses causing a peak of 70-95% inhibition of neuropathy target esterase in brain, spinal cord and sciatic nerve soon after dosing. Racemic methamidophos caused unusually mild organophosphorus induced delayed polyneuropathy associated with very high inhibition of neuropathy target esterase at doses estimated to be > 8 times the unprotected LD50 and the D-(+) isomer caused organophosphorus induced delayed polyneuropathy at about 5-7 times the LD50. Clinical effects correlated with histopathology in 19 out of 20 examined birds. In contrast to results of many previous studies with organophosphates and phosphonates, all these cases of organophosphorus induced delayed polyneuropathy were associated with formation of inhibited neuropathy target esterase which could be reactivated ex vivo by treatment of autopsy tissue with KF solution. It is not clear whether aging of inhibited neuropathy target esterase had occurred but with less associated stabilization of the enzyme-phosphorus bond or whether, even without aging, the unusual N-unsubstituted phosphoramidate caused sufficient disturbance in or near the neuropathy target esterase target to initiate the same degenerative process as that caused typically by generation of aged organophosphorylated neuropathy target esterase., Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (micotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/, In a neuropathy target esterase (NTE) study in hens, inhibition of NTE activity in the brain was: 66% at twice the LD50 (50 mg/kg) for Methamidophos (+/-) with 89% of the inhibited NTE being reactivated in an unmodified (unaged) form. For the Methamidophos (+) isomer, NTE was inhibited 98% at ten times the LD50 (400 mg/kg) with 86% of the inhibited NTE being reactivated in an unaged form. For the Methamidophos (-) isomer, NTE was inhibited by 58-84% at five times the LD50 (400 mg/kg) with 27% of the inhibited NTE being reactivated in an unaged form. Approximately 73% of the inhibited NTE was modified (aged). Based on the marked percentage of aged NTE, the (-) isomer could be considered a possible trigger for organophosphorus esterase-induced delayed polyneuropathy (OPIDP). | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystals from ether | |

CAS No. |

10265-92-6, 115182-35-9 | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methamidophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10265-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methamidophos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010265926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methamidophos | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methamidophos | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methamidophos-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methamidophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methamidophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAMIDOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z083FM94W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-Methamidophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

112 °F (EPA, 1998), 44.9 °C, MP: 20-25 °C /Technical/, Melting point: 39-41 °C., 44 °C | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methamidophos exert its insecticidal activity?

A1: this compound is an organophosphate (OP) insecticide that acts as a potent acetylcholinesterase (AChE) inhibitor. [, , , , ] By binding to the active site serine residue of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh) at nerve synapses. [, , ] This leads to an accumulation of ACh, causing overstimulation of the nervous system and ultimately resulting in insect paralysis and death. [, , , ]

Q2: Are there differences in the sensitivity of AChE from different species to this compound inhibition?

A2: Yes, research suggests that the sensitivity of AChE to this compound inhibition can vary across different species. For instance, trout brain cholinesterase shows similar sensitivity to both this compound and Paraoxon, a potent AChE inhibitor. In contrast, other vertebrate cholinesterases display considerably lower sensitivity to this compound compared to Paraoxon. []

Q3: Can the inhibition of AChE by this compound be reversed?

A3: While spontaneous reactivation of this compound-inhibited cholinesterases is unlikely, studies indicate that certain oximes, such as pralidoxime and obidoxime, can effectively reactivate the enzyme. [, ] The efficacy of reactivation varies depending on the specific oxime used, its concentration, and the type of cholinesterase. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C2H8NO2PS, and its molecular weight is 141.13 g/mol. [, , ]

Q5: Is this compound a chiral molecule?

A5: Yes, this compound is a chiral molecule, meaning it exists as two enantiomers: (+)-Methamidophos and (-)-Methamidophos. [, ]

Q6: How does the chirality of this compound affect its biological activity?

A6: Studies have shown that the two enantiomers of this compound exhibit different biological activities. For example, (-)-Methamidophos demonstrates greater potency in inhibiting acetylcholinesterases from bovine erythrocytes and Electrophorus electricus compared to (+)-Methamidophos. [] Conversely, (+)-Methamidophos shows higher acute aquatic toxicity to Daphnia magna than its (-)-enantiomer. []

Q7: How stable is this compound under different environmental conditions?

A7: this compound degrades relatively quickly in the environment. Factors influencing its degradation rate include temperature, soil type, pH, and moisture. [, , , , , ] For instance, alkaline soils tend to promote faster degradation compared to acidic soils. []

Q8: How does the formulation of this compound impact its environmental fate?

A8: While specific formulation details aren't provided in the papers, the presence of impurities in technical-grade this compound has been linked to higher levels of aged-inhibited neuropathy target esterase (NTE) compared to analytical-grade this compound. [] This suggests that formulation impurities can influence the biological activity and persistence of this compound. []

Q9: What in vitro models are used to study the effects of this compound?

A9: Various in vitro models have been employed to investigate the effects of this compound, including:

- Enzyme inhibition assays: These assays assess the ability of this compound to inhibit acetylcholinesterases from different sources like bovine erythrocytes and Electrophorus electricus. [, ]

- Cell culture models: Primary cerebellar cultures from newborn rats are used to investigate the impact of this compound on neuronal cell development, particularly on Purkinje cell dendrite arborization and granule cell neurite extension. []

Q10: What in vivo models are used to assess the toxicity of this compound?

A10: Several in vivo models have been utilized to evaluate the toxicity of this compound, including:

- Rodent models: Studies in mice and rats have been conducted to assess the developmental toxicity, neurotoxicity, and reproductive toxicity of this compound. [, , , , , ]

- Aquatic organisms: Daphnia magna, a freshwater crustacean, serves as a model organism to evaluate the acute aquatic toxicity of this compound. []

- Avian species: Chickens have been used to study the histopathological and ultrastructural changes in muscles and nerves following this compound exposure via different routes, including ingestion, inhalation, and dermal contact. []

Q11: What are the key findings from in vivo studies on this compound toxicity?

A11: In vivo studies highlight several concerning effects of this compound exposure:

- Developmental toxicity: Perinatal exposure to this compound in mice at low doses (1/6 LD50-1/60 LD50) caused developmental delays, behavioral alterations, and changes in cerebral cortex neuron density in offspring. []

- Neurotoxicity: this compound exposure can induce neurotoxicity, primarily through AChE inhibition. [, , , ] Studies in rats revealed that this compound significantly inhibited cholinesterase activity in the brain, leading to neurobehavioral deficits. [, , ]

- Reproductive toxicity: Acute paternal exposure to this compound in mice was linked to increased abnormal sperm morphology, reduced fertility, and a higher incidence of cleavage arrest in preimplantation embryos. []

Q12: What mechanisms contribute to this compound resistance in insects?

A12: Studies in brown planthopper (BPH) demonstrate that resistance to this compound often involves elevated esterase activity. [] This increased esterase activity can effectively detoxify this compound, reducing its efficacy. []

Q13: Does this compound resistance confer cross-resistance to other insecticides?

A13: Yes, this compound resistance frequently leads to cross-resistance to other insecticides, particularly those belonging to the organophosphate, carbamate, and pyrethroid classes. [, , , ] For instance, this compound-resistant BPH strains also exhibit cross-resistance to malathion, diazinon, isoprocarb, fenobucarb, and ethofenprox. []

Q14: What analytical techniques are commonly employed for the detection and quantification of this compound?

A14: Several analytical methods are utilized for this compound analysis:

- Gas chromatography (GC): Coupled with detectors like flame photometric detection (FPD) or mass spectrometry (MS), GC offers sensitive and specific quantification of this compound in various matrices, including agricultural products, water, and soil. [, , , ]

- High-performance liquid chromatography (HPLC): HPLC with chiral stationary phases enables the separation and quantification of this compound enantiomers. [, ]

Q15: What are the primary pathways for the degradation of this compound in the environment?

A15: this compound degradation in the environment primarily occurs through:

- Biodegradation: Microorganisms in soil and water play a significant role in breaking down this compound. [, , , , ] This process is influenced by factors like soil type, pH, temperature, and the presence of microbial communities capable of degrading this compound. [, , , , ]

- Photodegradation: Exposure to sunlight can also contribute to the degradation of this compound, particularly in aqueous environments. [, ] The efficiency of photodegradation depends on factors such as light intensity, water depth, and the presence of photocatalysts like titanium dioxide (TiO2). [, ]

Q16: Does the presence of other pollutants influence the degradation of this compound in soil?

A16: Yes, the co-existence of other pollutants can significantly impact the degradation dynamics of this compound in soil. For instance, the presence of acetochlor or copper has been shown to interfere with the degradation process of this compound in phaeozem soil. [] Notably, copper appears to have a more pronounced inhibitory effect on this compound degradation compared to acetochlor. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。